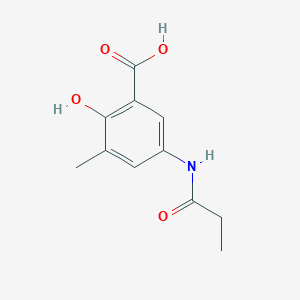![molecular formula C27H29N3O4 B243555 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B243555.png)
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are the two main receptors of the endocannabinoid system. The compound was first synthesized in 2012 and has since been used extensively in scientific research for its potential therapeutic applications.
Mécanisme D'action
MMB-2201 exerts its effects by binding to the CB1 and CB2 receptors of the endocannabinoid system. The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have potent analgesic effects, as well as anti-inflammatory effects. MMB-2201 has also been shown to modulate neurotransmitter release, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMB-2201 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of MMB-2201 is its potential for abuse and dependence, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MMB-2201. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the development of MMB-2201 derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of MMB-2201 in various fields of medicine.
Méthodes De Synthèse
MMB-2201 is synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 4-(4-benzyl-1-piperazinyl)aniline with 2-methoxybenzoyl chloride to form N-(2-methoxybenzoyl)-4-(4-benzyl-1-piperazinyl)aniline. The final step involves the reaction of N-(2-methoxybenzoyl)-4-(4-benzyl-1-piperazinyl)aniline with methyl 4-bromobenzoate to form MMB-2201.
Applications De Recherche Scientifique
MMB-2201 has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease. MMB-2201 has also shown potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C27H29N3O4 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H29N3O4/c1-33-25-11-7-6-10-22(25)26(31)28-23-18-21(27(32)34-2)12-13-24(23)30-16-14-29(15-17-30)19-20-8-4-3-5-9-20/h3-13,18H,14-17,19H2,1-2H3,(H,28,31) |
Clé InChI |
JUUJHTGZOWXQJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)
![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243504.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B243520.png)



